molecular formula C19H20O6 B13388461 2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate

2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate

Cat. No.: B13388461
M. Wt: 344.4 g/mol
InChI Key: FFMSAKZWUQWAHL-UHFFFAOYSA-N
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Description

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate is a complex organic compound characterized by its unique dioxino-dioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the dioxino-dioxine ring system through cyclization reactions, followed by the introduction of the phenyl groups and the carbaldehyde hydrate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate is unique due to its dioxino-dioxine ring system and the presence of both phenyl and carbaldehyde hydrate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5.H2O/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13;/h1-11,15-19H,12H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMSAKZWUQWAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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